molecular formula C12H20O4 B8556727 Dimethyl 2,7-dimethyloct-4-enedioate

Dimethyl 2,7-dimethyloct-4-enedioate

Cat. No.: B8556727
M. Wt: 228.28 g/mol
InChI Key: BVURTTHGMDWYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,7-dimethyloct-4-enedioate can be synthesized through several synthetic routes. One common method involves the esterification of 2,7-dimethyloct-4-enedioic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The purity of the final product is ensured through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,7-dimethyloct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2,7-dimethyloct-4-enedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,7-dimethyloct-4-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding diacid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Dimethyl 2,7-dimethyloct-4-enedioate: The compound itself.

    2,7-Dimethyl-oct-4-enedioic acid dimethyl ester: A synonym for the compound.

    2,7-Dimethyl-4-octenedioic acid, dimethyl ester: Another synonym.

Comparison: this compound is unique due to its specific structural features, such as the presence of two methyl groups and a double bond in the octenedioate backbone.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2,7-dimethyloct-4-enedioate

InChI

InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

BVURTTHGMDWYFM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CCC(C)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of the tetraester compound (B) (9.4 g, 23.5 mmol) and KOH (26.4 g, 47.0 mmol) in H2O (200 mL) was heated to reflux for 2 d. The reaction mixture was cooled to room temperature, and acidified to pH 1 by adding concentrated H2SO4. The resulting mixture was heated to reflux for 3 d, and then cooled to room temperature. The mixture was extracted with EtOAc, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product (5.8 g) was dissolved in MeOH (80 mL), and treated with concentrated H2SO4 (3.5 mL). The mixture was then stirred at room temperature for 12 h. Most of the solvent was removed under reduced pressure. The concentrate was dissolved in EtOAc, washed with H2O, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by SiO2 flash column chromatography (hexanes:EtOAc=4:1) to give the dimethyl ester (C) (4.75 g, 20.9 mmol) in 89% yield.
Name
tetraester
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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